N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole, thiazole, and phenyl rings
Preparation Methods
The synthesis of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions are generally mild, and the process is facilitated by the use of green solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of phenyl rings allows for potential oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of bacterial and fungal infections.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms enhances its electrophilicity, allowing it to react with bionucleophiles such as DNA bases or regulatory proteins . This interaction can lead to the inhibition of essential biological processes, making it effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar compounds include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole structure and has demonstrated antibacterial activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also feature a triazole-thiazole framework and are known for their medicinal properties.
The uniqueness of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H17ClFN5O2S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-6-7-13(10-16(12)22)25-20(30)19(29)24-9-8-14-11-31-21-26-18(27-28(14)21)15-4-2-3-5-17(15)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
DZOJSRDVNGSYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.